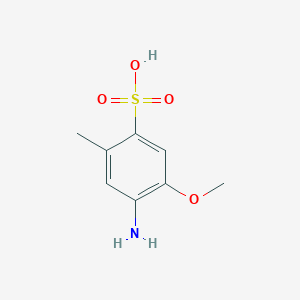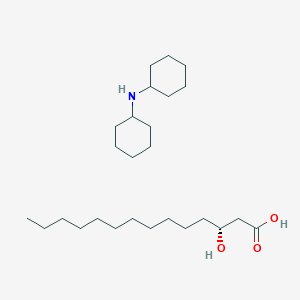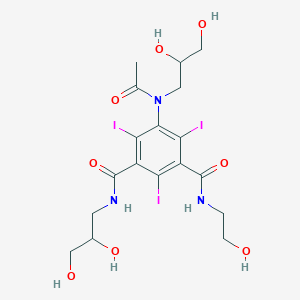
Ioxilan
Overview
Description
Ioxilan is a tri-iodinated diagnostic contrast agent used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . It is a non-ionic, water-soluble compound that enhances the visibility of internal structures in radiographic imaging by opacifying blood vessels and tissues . The chemical formula of this compound is C18H24I3N3O8 .
Mechanism of Action
Target of Action
Ioxilan is a diagnostic contrast agent primarily targeting the blood vessels . It is used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . The primary role of this compound is to enhance the contrast in these imaging procedures, allowing for better visualization of the internal structures of the human body .
Mode of Action
This compound is a tri-iodinated diagnostic contrast agent . Upon intravascular injection, it results in the opacification of vessels in the path of flow of the contrast medium . This opacification permits radiographic visualization of the internal structures of the human body until significant hemodilution occurs . The degree of contrast enhancement is directly related to the iodine content in the administered dose .
Biochemical Pathways
The mechanism of action of this compound is rooted in its ability to absorb X-rays . This compound is a water-soluble, iodine-containing compound . When administered into the body, it disperses into the bloodstream and eventually diffuses into the tissues . The iodine atoms in this compound absorb X-rays, and this absorption is what allows for the opacification of the blood vessels and the subsequent visualization of internal structures .
Pharmacokinetics
In healthy young male and female volunteers who each received this compound injection, the drug showed biphasic and first-order pharmacokinetics . This compound is distributed mainly in the blood, as suggested by the apparent volume of distribution (central compartment) . The half-life of this compound is approximately 137 minutes in men and 102 minutes in women . About 93.7% of this compound is excreted in the urine, with negligible amounts excreted in bile/feces .
Result of Action
The primary result of this compound’s action is the opacification of blood vessels, which permits radiographic visualization of the internal structures of the human body . This enhanced visualization can aid in the diagnosis and treatment of various medical conditions, as it allows healthcare professionals to examine the structure and function of internal organs and vessels .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, patients with severe renal impairment, combined renal/hepatic disease, thyroid dysfunction, multiple myeloma, anuria, pheochromocytoma, sickle cell, congestive heart failure, severe arterial/venous disease may exhibit altered responses to this compound . Additionally, the hydration status of the patient can impact the action of this compound, as patients should be well hydrated before and after the procedure . The efficacy of this compound can also be affected by the presence of allergies (such as bronchial asthma, hay fever, food allergies) .
Biochemical Analysis
Biochemical Properties
Ioxilan plays a significant role in biochemical reactions. It is nonionic and does not dissociate in solution . The degree of contrast enhancement in imaging procedures is directly related to the iodine content in the administered dose .
Cellular Effects
Intravascular injection of this compound results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs . This allows for detailed imaging of various types of cells and cellular processes.
Molecular Mechanism
The mechanism of action of this compound involves its intravascular injection which results in opacification of vessels in the path of flow of the contrast medium . This allows for radiographic visualization of the internal structures of the human body until significant hemodilution occurs .
Temporal Effects in Laboratory Settings
Peak iodine plasma levels occur immediately following rapid intravenous injection of this compound. Iodine plasma levels fall rapidly within 5 to 10 minutes . This can be accounted for by the dilution in the vascular and extravascular fluid compartments .
Metabolic Pathways
There is no evidence for metabolism of this compound . It is mainly distributed in the blood .
Transport and Distribution
This compound is distributed mainly in the blood as suggested by the apparent volume of distribution . Binding of this compound to plasma protein is negligible .
Subcellular Localization
The subcellular localization of this compound is primarily within the blood vessels due to its intravascular administration . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ioxilan involves several key steps, starting with the acylation of 5-amido-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamide . This is followed by acylation chlorination, amidation, and alkanisation reactions to obtain the final product . The process requires precise control of reaction conditions, including temperature, pH, and the use of specific reagents to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity . The process involves the use of large-scale reactors, continuous monitoring, and quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Ioxilan undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and functionalization in different applications.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acylating agents, chlorinating agents, and alkylating agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired chemical transformations .
Major Products Formed: The major product formed from these reactions is this compound itself, which is a stable, non-ionic contrast agent with excellent radiographic properties . Other by-products may include unreacted starting materials and side products, which are typically removed during purification .
Scientific Research Applications
Ioxilan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a contrast agent in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry . In biology, this compound is used to study the structure and function of biological tissues and organs through imaging techniques . In medicine, it is widely used in diagnostic imaging procedures, such as angiography, urography, and computed tomography, to enhance the visibility of internal structures . In industry, this compound is used in the development of new imaging agents and diagnostic tools .
Comparison with Similar Compounds
Ioxilan is compared with other iodinated contrast agents, such as iohexol, iodixanol, and ioversol . These compounds share similar properties, such as being non-ionic and water-soluble, but differ in their chemical structures and specific applications . This compound is unique in its lower osmolality and viscosity, which contribute to its excellent safety profile and reduced risk of adverse reactions . Other similar compounds include iohexol, iodixanol, and ioversol, each with its own set of advantages and limitations .
Properties
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLTINZBQPNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048717 | |
| Record name | Ioxilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs. | |
| Record name | Ioxilan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
107793-72-6 | |
| Record name | Ioxilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioxilan [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioxilan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ioxilan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ioxilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOXILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




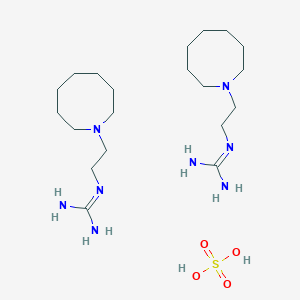



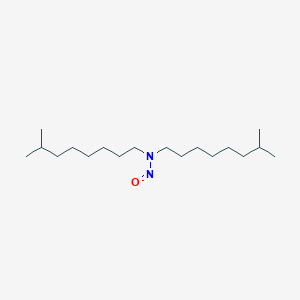

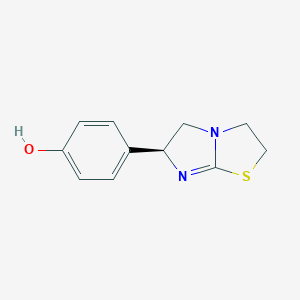
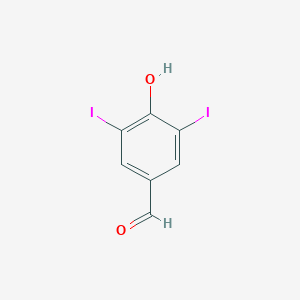

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
